Cefadroxil Sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Impurity in Cefadroxil Production

Potential Synthetic Applications

Limited research suggests cefadroxil sulfoxide may have some utility in organic synthesis. One study describes its use as a reference material for a method to cleave the beta-lactam ring, a key structural component of cephalosporin antibiotics, using chloramine T []. However, further exploration of this potential application is needed.

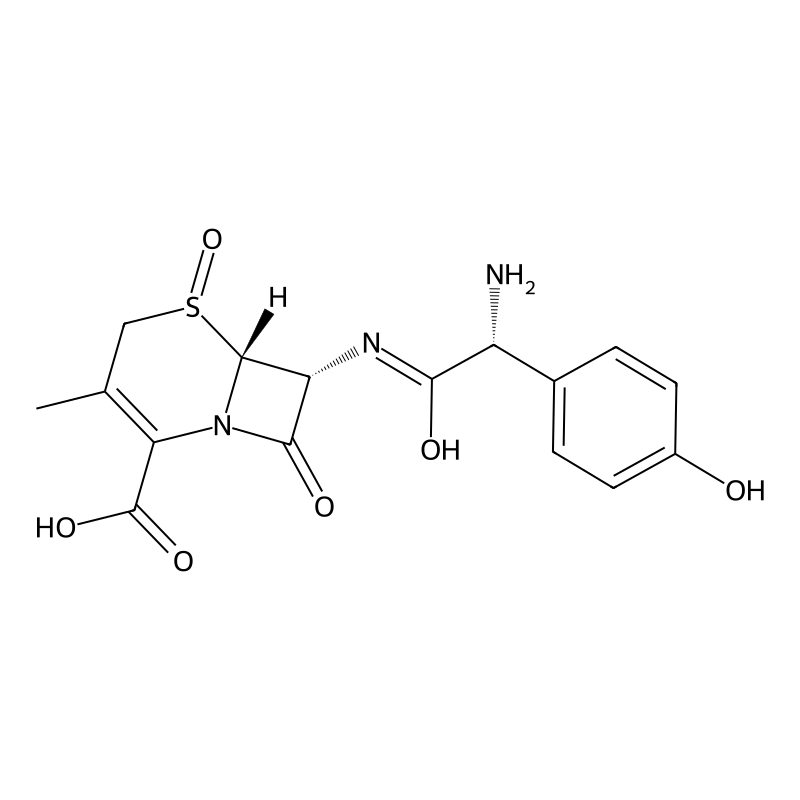

Cefadroxil Sulfoxide is a derivative of the antibiotic cefadroxil, belonging to the cephalosporin class. It is characterized by the presence of a sulfoxide group, which is formed through the oxidation of the sulfur atom in cefadroxil. The chemical formula for Cefadroxil Sulfoxide is and it has a molecular weight of approximately 365.38 g/mol . This compound maintains the core structure of cefadroxil while introducing unique properties due to the sulfoxide modification.

No data is currently available on the safety profile of cefadroxil sulfoxide.

Limitations of Research

Research on cefadroxil sulfoxide is limited. Most studies focus on cefadroxil itself, with cefadroxil sulfoxide mentioned primarily as a metabolite [, ]. Further research may be needed to understand its complete properties and potential applications.

Future Research Directions

- Investigate the potential biological effects of cefadroxil sulfoxide beyond its role as a metabolite.

- Explore the possibility of using cefadroxil sulfoxide as a marker for cefadroxil treatment efficacy.

In addition to its synthesis, Cefadroxil Sulfoxide may undergo further oxidation to form sulfone derivatives, expanding its chemical reactivity .

The synthesis of Cefadroxil Sulfoxide can be achieved through several methods:

- Oxidation with Potassium Caroate: This method involves treating a solution of cefadroxil with potassium caroate, leading to the formation of Cefadroxil Sulfoxide .

- Electrochemical Oxidation: An electrochemical approach can also be utilized for the oxidation of cefadroxil, allowing for controlled conditions during synthesis .

- Chemical Oxidation: Other oxidizing agents may be employed in laboratory settings to facilitate the conversion from cefadroxil to its sulfoxide form.

Cefadroxil Sulfoxide primarily finds applications in pharmaceutical research and development. Its antibacterial properties make it a candidate for further studies aimed at enhancing antibiotic efficacy or developing new therapeutic agents. Additionally, it can serve as a reference compound in analytical chemistry for studying oxidation reactions involving cephalosporins .

Cefadroxil Sulfoxide shares structural and functional similarities with various other cephalosporin antibiotics. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cefalexin | First-generation cephalosporin | Broad-spectrum activity |

| Cefotaxime | Third-generation cephalosporin | Enhanced activity against Gram-negative bacteria |

| Ceftazidime | Third-generation cephalosporin | Strong activity against Pseudomonas aeruginosa |

| Ceftriaxone | Broad-spectrum cephalosporin | Long half-life and high protein binding |

| Cefoperazone | Broad-spectrum with β-lactamase resistance | Effective against resistant strains |

Cefadroxil Sulfoxide's uniqueness lies in its specific sulfoxide modification, which may influence its antibacterial activity and pharmacokinetics compared to these similar compounds.

Cefadroxil Sulfoxide is a derivative of the cephalosporin antibiotic cefadroxil, characterized by the oxidation of the sulfur atom in the core structure . The molecular formula of Cefadroxil Sulfoxide is C₁₆H₁₇N₃O₆S, which reflects the addition of one oxygen atom to the parent compound cefadroxil (C₁₆H₁₇N₃O₅S) [5] [6]. The molecular weight of Cefadroxil Sulfoxide is 379.39 g/mol, which is higher than the parent compound due to the additional oxygen atom in the sulfoxide group [5].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₆S |

| Molecular Weight | 379.39 g/mol |

| CAS Number | 182290-77-3 |

| IUPAC Name | (6R,7R)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide |

The compound is formally named as (6R,7R)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide, which indicates its complex structure and stereochemical configuration [5] [6].

Structural Characteristics

β-Lactam Moiety

The β-lactam moiety is a critical structural component of Cefadroxil Sulfoxide, as it is in all cephalosporin antibiotics [3]. This four-membered ring structure contains an amide bond and is fused to a six-membered dihydrothiazine ring containing the sulfoxide group [3] [9]. The β-lactam ring is essential for the biological activity of cephalosporins, as it is the site of interaction with bacterial cell wall synthesis enzymes [7].

In Cefadroxil Sulfoxide, the β-lactam ring maintains its characteristic structure with the carbonyl group at position 8 and is fused to the dihydrothiazine ring at positions 1 and 5 [3] [9]. The strain inherent in the four-membered β-lactam ring contributes to the reactivity of the compound, particularly its susceptibility to hydrolysis [12].

Sulfoxide Group Configuration

The sulfoxide group in Cefadroxil Sulfoxide is formed through the oxidation of the sulfur atom at position 5 of the dihydrothiazine ring [9]. This transformation changes the hybridization of the sulfur atom from sp³ to a distorted tetrahedral arrangement with a lone pair of electrons [20].

The sulfoxide group (S=O) has a bond length that is intermediate between a single and double bond, with significant dipolar character [20]. In sulfoxides generally, the S-O bond distance is relatively short, approximately 1.5 Å, indicating partial double bond character [20]. The sulfoxide group in Cefadroxil Sulfoxide contributes to the overall polarity of the molecule and influences its physical properties, including solubility and crystal structure [9] [20].

Stereochemistry and Isomeric Forms (R-sulfoxide and S-sulfoxide)

The sulfoxide group in Cefadroxil Sulfoxide creates a new stereogenic center at the sulfur atom, resulting in two possible stereoisomers: R-sulfoxide and S-sulfoxide [4] [14]. These isomers differ in the spatial arrangement of the oxygen atom relative to the rest of the molecule [20].

Both R-sulfoxide and S-sulfoxide isomers of Cefadroxil Sulfoxide have been identified and characterized [14] [15]. The stereochemistry at the sulfur atom is stable at room temperature due to the high energy barrier for inversion, making these isomers separable and configurationally stable [20].

The R-sulfoxide isomer has the CAS number 182290-77-3 and maintains the same molecular formula and weight as the S-isomer [14] [17]. The stereochemistry of the sulfoxide group can influence the compound's physical properties, reactivity, and interactions with other chemical entities [4] [20].

Physical Properties

Solubility Profile in Organic and Polar Solvents

Cefadroxil Sulfoxide exhibits distinct solubility characteristics that differ from the parent compound cefadroxil [8] [19]. While specific solubility data for Cefadroxil Sulfoxide is limited, the compound is reported to be soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO) [19].

The addition of the sulfoxide group increases the polarity of the molecule compared to cefadroxil, which affects its solubility profile [8] [20]. Based on the general properties of sulfoxides and the structure of Cefadroxil Sulfoxide, the compound is expected to have:

- High solubility in polar protic solvents (water, methanol, ethanol)

- Moderate solubility in polar aprotic solvents (DMSO, acetonitrile)

- Low solubility in non-polar organic solvents (hexane, toluene) [8] [19]

The parent compound cefadroxil has a water solubility of approximately 1 mg/mL (2.62 mM), and the addition of the sulfoxide group likely enhances water solubility due to increased polarity [8].

Crystal Structure Characteristics

The crystal structure of Cefadroxil Sulfoxide has not been extensively characterized in the available literature [9] [10]. However, based on the structural features of the compound and general properties of sulfoxides, several characteristics can be inferred.

The presence of the sulfoxide group, with its pyramidal geometry around the sulfur atom, influences the overall three-dimensional arrangement of the molecule [20]. The tetrahedral electron-pair geometry of the sulfur atom, with one lone pair of electrons, contributes to the spatial organization of the crystal structure [20].

The molecule contains multiple hydrogen bond donors and acceptors, including the carboxylic acid group, the amide linkages, the hydroxyl group on the phenyl ring, and the sulfoxide oxygen [9] [10]. These functional groups likely participate in intermolecular hydrogen bonding networks that determine the crystal packing arrangement [9].

Stability Parameters

Cefadroxil Sulfoxide exhibits specific stability characteristics that are influenced by its structural features, particularly the β-lactam ring and the sulfoxide group [9] [12]. The stability of the compound is affected by various environmental factors:

pH Stability: Like other cephalosporins, Cefadroxil Sulfoxide is likely to be most stable at slightly acidic to neutral pH (pH 4-7) [7] [12]. In strongly acidic or basic conditions, the β-lactam ring becomes susceptible to hydrolysis [12].

Temperature Stability: The compound is generally stable at room temperature but may undergo degradation at elevated temperatures [9] [13]. The thermal analysis of related compounds suggests that significant decomposition would occur above 100°C [13].

Light Sensitivity: The presence of the sulfoxide group may confer some sensitivity to light, potentially leading to photodegradation [9].

Storage Stability: Cefadroxil Sulfoxide is typically stored at 2-8°C to maintain its chemical integrity over extended periods [19].

The stability of Cefadroxil Sulfoxide is also influenced by the presence of oxidizing or reducing agents, which can affect the sulfoxide group [11] [12].

Chemical Reactivity

Oxidation-Reduction Behavior

The sulfoxide group in Cefadroxil Sulfoxide plays a central role in its oxidation-reduction behavior [9] [11]. The sulfoxide can undergo both oxidation and reduction reactions:

Oxidation: The sulfoxide group can be further oxidized to a sulfone (SO₂) under appropriate oxidizing conditions [9] [11]. This oxidation involves the addition of another oxygen atom to the sulfur, resulting in a compound with the formula C₁₆H₁₇N₃O₇S [9].

Reduction: The sulfoxide group can be reduced back to a sulfide, regenerating the parent compound cefadroxil [11]. This reduction typically requires specific reducing agents such as thiols or phosphines [11]. The reaction mechanism often involves the formation of chalcogenurane intermediates [11].

The electrochemical behavior of cefadroxil has been studied, showing that the sulfur heteroatom in the cyclic structure can be oxidized in two steps, first generating the sulfoxide and then the sulfone [9]. This process has been identified through direct comparison with structurally similar β-lactam antibiotics [9].

Hydrolysis Pathways

Cefadroxil Sulfoxide, like other cephalosporins, is susceptible to hydrolysis, particularly at the β-lactam ring [12]. The hydrolysis pathways are influenced by pH, temperature, and the presence of catalysts [12].

In acidic conditions, hydrolysis can occur through several mechanisms:

- Cleavage of the β-lactam ring, which is relatively slow compared to other hydrolysis pathways [12]

- Hydrolysis of functional groups at other positions, such as the ester or amide linkages [12]

In basic conditions, specific base-catalyzed hydrolysis can take place through:

- Attack on the β-lactam carbonyl carbon, leading to ring opening [12]

- Hydrolysis of the amide bond at position 7 [12]

The presence of the sulfoxide group may influence these hydrolysis pathways by altering the electronic distribution within the molecule, potentially affecting the susceptibility of certain bonds to nucleophilic attack [9] [12].

Interaction with Other Chemical Entities

Cefadroxil Sulfoxide can interact with various chemical entities through different mechanisms [9] [13]:

Metal Complexation: The compound can form complexes with metal ions, particularly transition metals like copper(II) [9]. The sulfoxide oxygen, carboxylate group, and amide functionalities can serve as coordination sites for metal binding [9] [13].

Nucleophilic Reactions: The β-lactam ring is susceptible to nucleophilic attack, particularly by amines, thiols, and hydroxide ions [12]. These reactions can lead to ring opening and formation of new derivatives [12].

Hydrogen Bonding: The multiple hydrogen bond donors and acceptors in Cefadroxil Sulfoxide enable extensive hydrogen bonding interactions with other molecules, influencing its solubility and crystal packing [9] [13].

Enzymatic Interactions: While not directly related to its chemical properties, it's worth noting that the sulfoxide modification can affect how the molecule interacts with enzymes compared to the parent compound cefadroxil [7] [9].